N-(Piperidin-4-yl)nicotinamide dihydrochloride
Overview
Description
“N-(Piperidin-4-yl)nicotinamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-yl)nicotinamide dihydrochloride” consists of a piperidine ring attached to a nicotinamide group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Corrosion Inhibition
N-(Piperidin-4-yl)nicotinamide derivatives have been studied for their effectiveness as corrosion inhibitors. For example, Mannich base derivatives of nicotinamide have shown potential in protecting mild steel from corrosion in hydrochloric acid environments. These derivatives adsorb onto the steel surface, forming a protective layer that follows Langmuir and Dubinin–Radushkevich adsorption isotherms, thereby mitigating corrosion through a mixed-type inhibition mechanism (Jeeva, Prabhu, & Rajesh, 2017).
Anti-angiogenic Agents
Certain nicotinamide derivatives have been identified as potent anti-angiogenic agents. These compounds, such as BRN-250, inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling pathways in human endothelial cells, showing promise for cancer therapy applications. By inhibiting the proliferation, migration, and tube formation of endothelial cells, these derivatives could serve as lead compounds for further development (Hye‐Eun Choi et al., 2013).
Spirocyclic Piperidines Synthesis
The synthesis of spirocyclic piperidines through electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides represents another application. This chemical transformation is relevant for creating biologically active molecules, including MK-677, a growth hormone secretagogue (Arnott, Brice, Clayden, & Blaney, 2008).
Molecular Dynamics and Quantum Chemical Studies
Research on piperidine derivatives, including those related to N-(Piperidin-4-yl)nicotinamide, has also focused on their adsorption and corrosion inhibition properties on iron surfaces through molecular dynamics simulations and quantum chemical calculations. These studies provide insights into the inhibitors' efficiencies and their interaction mechanisms with metal surfaces (Kaya et al., 2016).
Pharmaceutical Intermediates
The pharmaceutical industry has explored the use of N-(Piperidin-4-yl)nicotinamide derivatives as key intermediates. Efficient synthetic routes have been developed for pharmaceutical intermediates, such as N-(piperidin-4-yl)-1,3-dihydroindol-2-one, highlighting the importance of these compounds in the synthesis of bioactive molecules (Hoogenband, Hartog, Lange, & Terpstra, 2004).
properties
IUPAC Name |
N-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGFLNBMSQLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)nicotinamide dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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